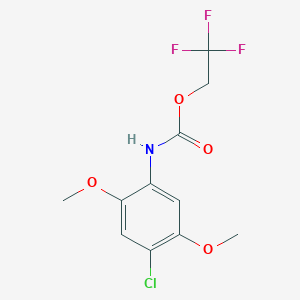![molecular formula C6H4BrN3 B1519351 6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン CAS No. 1150617-54-1](/img/structure/B1519351.png)
6-ブロモ-1H-ピラゾロ[4,3-b]ピリジン
概要
説明
6-bromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It has been used in the preparation, SAR, and biological evaluation of (pyrimidinyl)-pyrazolo[4,3-b]pyridine derivatives as dual FLT3/CDK4 inhibitors .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Molecular Structure Analysis
The molecular structure of 6-bromo-1H-pyrazolo[4,3-b]pyridine consists of a pyrazolo[4,3-b]pyridine core with a bromine atom attached at the 6-position .Chemical Reactions Analysis
The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis
6-bromo-1H-pyrazolo[4,3-b]pyridine is a solid compound . It has a molecular weight of 198.02 .科学的研究の応用
生物活性化合物の合成
6-ブロモ-1H-ピラゾロ[4,3-b]ピリジンのコア構造は、さまざまな生物活性化合物を合成する上で重要な役割を果たします。 プリン塩基との類似性から、製薬化学において新規医薬品の開発のための足場として頻繁に使用されています .
抗菌剤
6-ブロモ-1H-ピラゾロ[4,3-b]ピリジンの誘導体は、その抗菌作用について研究されています。 研究者たちは、これらの化合物を細菌感染症と真菌感染症の治療における潜在的な用途について調査しています .
抗腫瘍活性
ピラゾロピリジン核は、多くの抗腫瘍活性を有する化合物に見られる共通の特徴です。 科学者たちは、さまざまな癌細胞の増殖を阻害する可能性について、6-ブロモ-1H-ピラゾロ[4,3-b]ピリジンの誘導体を研究しています .
抗糖尿病用途
6-ブロモ-1H-ピラゾロ[4,3-b]ピリジンのいくつかの誘導体は、その抗糖尿病作用について研究されています。 これらの化合物は、疾患に関与する特定の経路を標的とすることで、糖尿病の新しい治療法の開発に役割を果たす可能性があります .
アルツハイマー病の治療
6-ブロモ-1H-ピラゾロ[4,3-b]ピリジンの構造枠組みは、アルツハイマー病などの神経変性疾患の治療に役立つ可能性のある化合物の設計に使用されています .
抗炎症作用と抗酸化作用
研究者たちは、6-ブロモ-1H-ピラゾロ[4,3-b]ピリジンの誘導体の抗炎症作用と抗酸化作用についても調べています。 これらの特性は、慢性炎症性疾患の治療法を開発し、酸化ストレスを管理する上で貴重です .
心臓血管薬の開発
ピラゾロピリジンの誘導体は、その心臓血管作用について研究されています。 6-ブロモ-1H-ピラゾロ[4,3-b]ピリジンに基づく一部の化合物は、さまざまな心臓血管疾患の治療において治療の可能性を秘めている可能性があります .
化学研究と合成技術
この化合物は、化学研究においても重要であり、特に新しい合成方法の開発において重要です。 その誘導体は、さまざまな化学反応と合成技術を研究するためのモデルとして役立ち、それらを応用することでさまざまな複雑な分子を創り出すことができます .
作用機序
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 6-bromo-1h-pyrazolo[4,3-b]pyridine belongs, have been studied extensively due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, in a manner similar to these purine bases.
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may influence pathways involving purine metabolism or signaling .
Result of Action
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may exert effects on cellular processes involving purine metabolism or signaling .
Safety and Hazards
生化学分析
Biochemical Properties
6-Bromo-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of 6-Bromo-1H-pyrazolo[4,3-b]pyridine as a therapeutic agent in cancer treatment.
Cellular Effects
6-Bromo-1H-pyrazolo[4,3-b]pyridine has been shown to influence various cellular processes. It inhibits the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . Additionally, it exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cancer biology and potential treatments.
Molecular Mechanism
At the molecular level, 6-Bromo-1H-pyrazolo[4,3-b]pyridine exerts its effects by binding to the kinase domain of TRKs, leading to the inhibition of their activity . This binding prevents the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways. The compound’s ability to inhibit TRKs and affect gene expression underscores its potential as a targeted cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridine have been observed to change over time. The compound exhibits excellent plasma stability with a half-life (t1/2) greater than 289.1 minutes . This stability is crucial for its sustained activity in biochemical assays and potential therapeutic applications. Long-term studies have shown that the compound maintains its inhibitory effects on TRKs and cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrazolo[4,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
6-Bromo-1H-pyrazolo[4,3-b]pyridine is involved in metabolic pathways that include interactions with cytochrome P450 isoforms. The compound exhibits low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9 . This interaction suggests that the compound may be metabolized primarily through pathways involving CYP2C9, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-pyrazolo[4,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, which is essential for its therapeutic efficacy . Understanding these transport mechanisms can aid in optimizing the delivery and effectiveness of the compound in clinical settings.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrazolo[4,3-b]pyridine is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective action in inhibiting TRKs and affecting cellular processes.
特性
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONNZZMIJPHSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654011 | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-54-1 | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
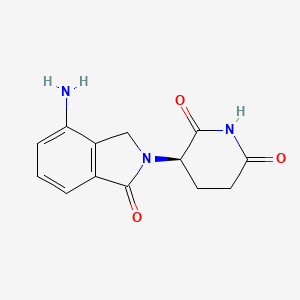
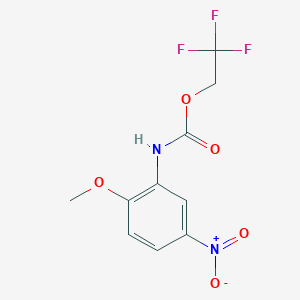
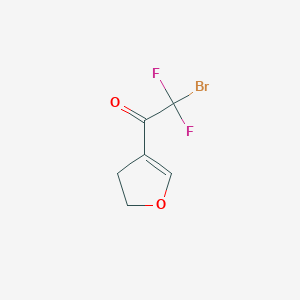


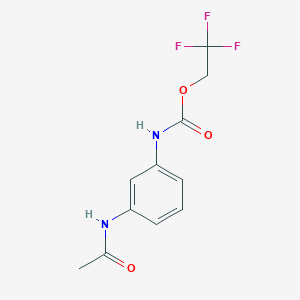
![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)
![3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B1519279.png)
![tert-butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1519280.png)
